N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
Description
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS: 131918-97-3) is a synthetic cysteine derivative designed as a conjugate of N-acetylcysteine (NAC) and phenethyl isothiocyanate (PEITC). Structurally, it features a phenethylthiocarbamoyl group attached to the sulfur atom of NAC (Figure 1) . Its synthesis typically involves the reaction of NAC with phenethyl isothiocyanate, yielding a stable thioether bond .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWJNEDSCLPNGK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927391 | |
| Record name | N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131918-97-3 | |
| Record name | Phenethyl isothiocyanate N-acetyl-L-cysteine conjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acylation-Thiocarbamoylation
The primary synthetic route involves a two-step process:
-
N-Acetylation of L-Cysteine : L-cysteine is acetylated using acetic anhydride under alkaline conditions to form N-acetyl-L-cysteine (NAC). This step typically achieves >95% yield when conducted at pH 9–12 and 40–60°C.
-
Thiocarbamoylation : NAC reacts with N-(2-phenylethyl)thiocarbamoyl chloride in anhydrous dichloromethane or dimethylformamide (DMF). Triethylamine is added to neutralize HCl byproducts, maintaining a reaction temperature of 0–5°C to minimize disulfide formation.
Mechanistic Insight :
-
The thiol group of NAC attacks the electrophilic thiocarbonyl carbon of the thiocarbamoyl chloride, displacing chloride and forming a thioether bond.
-
Steric hindrance from the phenethyl group necessitates prolonged reaction times (4–6 hours) for complete conversion.
Industrial-Scale Production Optimization
Key Process Parameters
Industrial protocols prioritize cost efficiency and scalability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Ethyl acetate |
| Temperature | 0–5°C | 10–15°C |
| Reaction Time | 4–6 hours | 2–3 hours (with catalysis) |
| Yield | 65–75% | 78–85% |
Catalysis : Titanium tetrachloride (0.5–1.0 mol%) accelerates thiocarbamoylation by polarizing the thiocarbonyl group, reducing reaction time by 40%.
Byproduct Management
-
Disulfide Formation : Controlled via inert atmosphere (N₂/Ar) and antioxidants (0.1% ascorbic acid).
-
Unreacted NAC : Recycled through aqueous extraction (pH 3.5–5.0).
Purification and Characterization
Crystallization Techniques
Crude product is purified via:
Analytical Validation
Structural Confirmation :
-
NMR : δ 1.90 ppm (acetyl CH₃), δ 3.25–3.40 ppm (SCH₂CH₂Ph), δ 4.65 ppm (Cα-H of cysteine).
-
HRMS : [M+H]⁺ = 327.0941 (calculated: 327.0938).
Purity Assessment :
-
HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 10→90% ACN), retention time = 8.2 min.
Comparative Analysis of Methodologies
Solvent Systems and Yield Correlation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 92 |
| DMF | 36.7 | 72 | 89 |
| Ethyl Acetate | 6.02 | 81 | 95 |
Key Finding : Lower dielectric solvents (e.g., ethyl acetate) improve yield by reducing solvation of the nucleophile.
Temperature Effects on Reaction Kinetics
-
At 0°C: 85% conversion in 6 hours.
-
At 25°C: 90% conversion in 2 hours but with 15% disulfide byproduct.
Challenges and Mitigation Strategies
Oxidation Sensitivity
The thioether bond is prone to oxidation, necessitating:
Scalability Constraints
-
Mixer-Settler Extractors : Enable continuous-phase separation, reducing processing time by 30% compared to batch systems.
-
Cryogenic Crystallization : Enhances crystal size uniformity, improving filtration efficiency.
Emerging Methodologies
Enzymatic Synthesis
Flow Chemistry
-
Microreactor Systems : Residence time <10 minutes, yielding 92% product with 0.5-second mixing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of new thiocarbamoyl derivatives.
Scientific Research Applications
Chemistry
PEITC-NAC serves as a reagent in organic synthesis and as a standard for analytical methods. Its dual functional groups enhance its reactivity, allowing it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Sodium borohydride | Thiols, amines |
| Substitution | Amines, thiols | New thiocarbamoyl derivatives |
Biology
In biological research, PEITC-NAC has been studied for its potential role in enzyme inhibition and its therapeutic effects. It has been shown to inhibit specific liver enzymes, which may have implications for drug metabolism and detoxification processes .
Case Study:
A study demonstrated that combinations of PEITC-NAC with myo-inositol significantly inhibited tobacco carcinogen-induced lung adenocarcinoma in A/J mice. The combination treatment reduced tumor multiplicity and size, suggesting a potential chemopreventive application against lung cancer .
Medicine
PEITC-NAC is investigated for its protective effects against oxidative stress and potential therapeutic applications in treating liver diseases. Its ability to inhibit liver enzymes may help manage conditions related to drug metabolism and toxicity .
Clinical Insights:
Research indicates that PEITC-NAC could be beneficial in clinical settings for patients with liver conditions or those exposed to hepatotoxic substances. Further studies are needed to evaluate its efficacy in human trials.
Industry
In industrial applications, PEITC-NAC is utilized in the production of pharmaceuticals and as an intermediate in synthesizing other compounds. Its properties make it a valuable component in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific enzymes in the liver. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. This inhibition can lead to increased levels of the substrates in the body, which can have therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine belongs to a family of cysteine derivatives modified with thiocarbamoyl or carbamoyl groups. Key structural analogues include:
Structural Insights :
- Hydrophilic Groups (e.g., dihydroxybutyl in ): Improve water solubility and renal excretion, making these compounds useful as biomarkers for environmental exposures .
- Aromatic Substituents (e.g., phenethyl or benzyl in ): Influence interactions with enzymes such as GST, modulating detoxification pathways .
Biological Activity
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS Number: 131918-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O3S2
- Molecular Weight : 326.43 g/mol
- Structure : The compound features both acetyl and thiocarbamoyl functional groups, which contribute to its reactivity and biological properties.
This compound primarily acts as an enzyme inhibitor , particularly targeting enzymes in human liver microsomes. Its mechanism involves:
- Inhibition of Enzymatic Activity : It inhibits specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .
- Antioxidant Properties : Similar to its analog N-acetylcysteine (NAC), it may enhance intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage .
Biological Activities
- Antioxidant Effects :
- Anti-inflammatory Effects :
-
Potential Therapeutic Applications :
- Research indicates potential applications in treating liver diseases due to its ability to protect liver cells from damage and promote detoxification .
- Its protective effects against oxidative stress suggest potential use in neurodegenerative diseases and conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Q & A
Q. What are the established synthetic routes for N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine, and how are structural variations optimized?
The compound is synthesized via nucleophilic addition of N-acetylcysteine (NAC) to isocyanate derivatives. For example, analogs are prepared by reacting NAC with substituted phenylisocyanates under anhydrous conditions, achieving yields of 52–87% depending on steric and electronic effects of substituents . Structural confirmation involves H/C NMR, IR spectroscopy, and mass spectrometry. Optimization focuses on solvent choice (e.g., acetone-d6 or DMSO-d6), reaction time, and purification via column chromatography.
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are primary methods, with detection limits as low as 0.01–0.21 µg/L in urine . Isotope dilution using deuterated internal standards (e.g., N-acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) improves accuracy (98–107% recovery) . NMR and IR spectroscopy are critical for structural elucidation, particularly for distinguishing regioisomers and diastereomers .
Q. What is the compound’s mechanism of action in modulating cancer-related signaling pathways?
The compound induces apoptosis in lung and prostate cancer cells by activating stress-responsive kinases (JNK, MAPK) and stabilizing p53. Experimental validation involves Western blotting for phosphorylated JNK/MAPK, p53 immunoprecipitation, and flow cytometry for apoptosis assays (e.g., Annexin V staining). Co-treatment with indole-3-carbinol or myo-inositol enhances chemopreventive effects through synergistic pathway inhibition .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity or metabolite quantification across studies?
Discrepancies arise from differences in isomer resolution (e.g., diastereomers of MHBMA), matrix effects in biological samples, or analytical sensitivity. To resolve these:
- Use chiral columns (e.g., C18 with ion-pairing agents) to separate isomers .
- Validate methods with matrix-spiked recovery experiments (e.g., 98–107% accuracy in urine) .
- Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) to contextualize conflicting gene expression data .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo chemoprevention studies?
- Formulation: Use nanoparticle encapsulation to enhance bioavailability, as the compound’s thiol group is prone to oxidation.
- Dosing: Conduct time-course studies to identify peak plasma concentrations (e.g., 20–40 min post-exposure in tobacco studies) .
- Metabolite Tracking: Quantify urinary mercapturic acids (e.g., CEMA, DHBMA) via LC-MS/MS to assess metabolic stability and excretion .
Q. How do structural modifications influence the compound’s bioactivity and selectivity?
Substituents on the phenyl ring (e.g., nitro, trifluoromethyl) alter potency by modulating electronic effects and steric hindrance. For example:
- Electron-withdrawing groups (e.g., -NO, -CF) enhance electrophilicity, increasing thiol reactivity and apoptosis induction .
- Hydrophobic substituents (e.g., phenethyl) improve membrane permeability, validated via logP calculations and Caco-2 cell permeability assays .
Methodological Considerations
Q. What controls are critical when evaluating the compound’s cytotoxicity in vitro?
- Positive Controls: Use cisplatin or paclitaxel to benchmark apoptosis induction.
- NAC Controls: Include NAC alone to differentiate the parent compound’s effects from its acetylated derivative.
- ROS Scavengers: Add N-acetylcysteine or TEMPOL to assess oxidative stress contributions .
Q. How can multi-omics approaches elucidate the compound’s systemic effects?
Integrate transcriptomics (microarray or RNA-seq) to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) and metabolomics (LC-HRMS) to map glutathione depletion or lipid peroxidation markers. Pathway analysis tools like Ingenuity IPA or MetaboAnalyst contextualize cross-omics data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
